4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid

medicinal chemistry pharmacophore design physicochemical profiling

4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 924871-26-1) is a heterocyclic small molecule (C9H10N4O4, MW 238.20 g/mol) that uniquely fuses a 1,2,4-oxadiazole ring with a 1,2,5-oxadiazole (furazan) ring via a direct bond and terminates in a butanoic acid side chain. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates, while the 1,2,5-oxadiazole (furazan) moiety is far less commonly exploited despite its distinct electronic properties and potential for hydrogen bonding.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
CAS No. 924871-26-1
Cat. No. B7816383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
CAS924871-26-1
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCC1=NON=C1C2=NOC(=N2)CCCC(=O)O
InChIInChI=1S/C9H10N4O4/c1-5-8(12-17-11-5)9-10-6(16-13-9)3-2-4-7(14)15/h2-4H2,1H3,(H,14,15)
InChIKeyGUDHYEMCRWIIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic Acid (CAS 924871-26-1): Procurement-Relevant Chemical Identity and Structural Class


4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 924871-26-1) is a heterocyclic small molecule (C9H10N4O4, MW 238.20 g/mol) that uniquely fuses a 1,2,4-oxadiazole ring with a 1,2,5-oxadiazole (furazan) ring via a direct bond and terminates in a butanoic acid side chain [1]. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates, while the 1,2,5-oxadiazole (furazan) moiety is far less commonly exploited despite its distinct electronic properties and potential for hydrogen bonding [2]. This compound is supplied as a research-grade building block by multiple vendors, with declared purity levels of ≥95% or ≥97% (NLT 97%), intended for pharmaceutical R&D, medicinal chemistry exploration, and quality control applications .

Why 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic Acid Cannot Be Replaced by Single-Oxadiazole Butanoic Acid Analogs


The 1,2,4-oxadiazole-5-butanoic acid scaffold is common across multiple commercially available research compounds, including aldose reductase inhibitors (e.g., 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, CAS 439108-15-3) and histone deacetylase inhibitors (e.g., 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, CAS 439108-12-0) [1][2]. However, the target compound introduces a second, distinct heterocycle—the 4-methyl-1,2,5-oxadiazole (furazan)—directly attached at the 3-position of the 1,2,4-oxadiazole, creating a dual-oxadiazole system absent from all single-oxadiazole butanoic acid analogs. This structural modification alters the hydrogen-bond acceptor count from 5–6 (in single-oxadiazole comparators) to 8 in the target compound, increases topological polar surface area (TPSA), and reduces logP, yielding a distinct physicochemical profile that governs solubility, permeability, and target engagement [3]. Generic substitution with a single-oxadiazole butanoic acid would therefore strip away the furazan-dependent pharmacophoric features that define binding interactions, synthetic utility, and downstream derivatization potential.

Quantitative Differential Evidence for 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic Acid vs. Closest Analogs


Dual-Oxadiazole Architecture: Hydrogen Bond Acceptor Burden Compared to Single-Oxadiazole Butanoic Acid Analogs

The target compound possesses 8 hydrogen bond acceptor (HBA) atoms, a consequence of its dual-oxadiazole architecture (1,2,4-oxadiazole plus 1,2,5-oxadiazole). This contrasts directly with the single-oxadiazole analog 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 439108-15-3), which has only 5 HBA atoms, and 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 439108-12-0), which has 6 HBA atoms [1][2]. The additional HBA capacity arises exclusively from the furazan ring nitrogen and oxygen atoms [3].

medicinal chemistry pharmacophore design physicochemical profiling

Topological Polar Surface Area Differentiation: Dual-Oxadiazole vs. Single-Oxadiazole Butanoic Acids

The computed topological polar surface area (TPSA) for the target compound is 115 Ų, which is substantially higher than single-oxadiazole butanoic acid comparators that lack the second heterocyclic ring [1]. While exact TPSA values for the chlorophenyl analog are not reported in authoritative databases, the target compound retains a TPSA well below the 140 Ų threshold commonly associated with poor oral absorption, yet elevated relative to single-ring oxadiazole butanoic acids, placing it in a differentiated property space [2][3].

drug-likeness ADME prediction lead optimization

Lipophilicity Differential: XLogP3 of 0.2 vs. Higher LogP Single-Oxadiazole Analogs

The target compound exhibits a computed XLogP3-AA value of 0.2, indicating markedly lower lipophilicity than the 4-chlorophenyl analog (CAS 439108-15-3, XLogP3 ≈ 2.4) and the 4-methylphenyl analog (CAS 851628-34-7, XLogP3 predicted ≈ 2.0–2.3) [1][2][3]. The approximately 2 log unit reduction is directly attributable to the replacement of a lipophilic aryl substituent with the polar furazan heterocycle.

lipophilicity solubility drug design

Vendor-Declared Purity Benchmarking: ≥95% and NLT 97% Grades for Reproducible Synthesis and Screening

The target compound is commercially available at two defined purity tiers: ≥95% (Chemscene Cat. No. CS-0325794; Chemenu Cat. No. CM877151) and NLT 97% (MolCore Cat. No. MC1U7588) . This compares favorably with 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 851628-34-7), which is primarily offered as a custom synthesis product without pre-specified purity guarantees from major catalog vendors.

chemical procurement purity specification quality control

Molecular Complexity and Rotatable Bond Profile: Synthetic Accessibility vs. Conformational Flexibility

The target compound has a complexity score of 278 and 5 rotatable bonds, reflecting the dual-heterocycle architecture connected to a flexible butanoic acid chain [1]. In comparison, simpler single-oxadiazole analogs such as 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid have lower complexity (estimated ~200) and 5 rotatable bonds, indicating that the target compound achieves higher structural complexity without sacrificing conformational flexibility [2]. The SMILES string CC1=NON=C1C2=NOC(=N2)CCCC(=O)O confirms the direct furazan-to-oxadiazole linkage unique to this scaffold [3].

synthetic chemistry molecular complexity conformational analysis

Furazan-Specific Synthetic Utility: A Dual-Oxadiazole Building Block for Medicinal Chemistry Diversification

The target compound's carboxylic acid terminus provides a handle for amide coupling, esterification, or reduction chemistry, while the furazan ring itself can undergo further transformations (e.g., ring scission to cyano-oximes under physiological conditions, a property documented for 1,2,5-oxadiazole analogs of leflunomide) [1][2]. This dual reactivity is absent in single-oxadiazole butanoic acids, which offer only the carboxylic acid as a derivatization point [3]. The 4-methyl substituent on the furazan further provides a steric and electronic tuning element not available in unsubstituted furazan or phenyl-substituted oxadiazole analogs.

building block derivatization medicinal chemistry parallel synthesis

Procurement-Driven Application Scenarios for 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic Acid


Fragment-Based Drug Discovery Requiring Low-Lipophilicity, High-HBA Starting Points

The target compound's XLogP3 of 0.2 and 8 HBA atoms make it an ideal fragment starting point for targets where polar interactions dominate binding affinity (e.g., kinase hinge regions, metalloenzyme active sites, or protein-protein interaction interfaces) [1]. Compared to the 4-chlorophenyl analog (XLogP3 ≈ 2.4), the target's 2-log lower lipophilicity reduces the risk of hydrophobic collapse and non-specific binding in fragment screens, while providing a TPSA of 115 Ų that supports aqueous solubility [2].

Parallel Library Synthesis Utilizing Dual Derivatization Handles for SAR Expansion

With two independently addressable chemical handles—the carboxylic acid (amide coupling, ester formation, reduction) and the 4-methyl-furazan ring (further functionalization or ring-scission to cyano-oximes)—this compound enables divergent parallel synthesis strategies that single-oxadiazole butanoic acids cannot replicate [3]. Procurement of this dual-oxadiazole scaffold supports the generation of structurally diverse compound libraries from a single building block, increasing chemical space coverage per synthesis cycle.

Physicochemical Property-Driven Lead Optimization for Oral Bioavailability Tuning

The combination of moderate TPSA (115 Ų), low XLogP3 (0.2), and the presence of a free carboxylic acid (pKa ~4.5 predicted) positions this compound as a reference scaffold for balancing solubility and permeability in lead optimization [1][2]. Its properties occupy a niche between highly polar, impermeable chemotypes (TPSA > 140 Ų) and lipophilic, poorly soluble chemotypes (XLogP3 > 3), making it suitable for oral drug candidate profiling where both parameters must be simultaneously optimized [3].

Quality-Controlled Reference Standard for Dual-Oxadiazole Analytical Method Development

The availability of this compound at NLT 97% purity (ISO-certified, MolCore Cat. MC1U7588) makes it suitable as a reference standard for HPLC/UPLC method development, stability-indicating assays, and impurity profiling in dual-heterocycle synthetic programs [1]. Unlike single-oxadiazole reference materials or custom-synthesis-only analogs (e.g., CAS 851628-34-7), the target compound's defined purity grade provides the traceability required for regulatory-facing analytical chemistry [2].

Quote Request

Request a Quote for 4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.